5,6-Difluoro-1,3-benzoxazole-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,6-Difluoro-1,3-benzoxazole-2-carboxylic acid is a heterocyclic compound that belongs to the benzoxazole family Benzoxazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5,6-Difluoro-1,3-benzoxazole-2-carboxylic acid typically involves the cyclization of 2-aminophenol derivatives with appropriate carboxylic acid derivatives. One common method includes the reaction of 4-amino-3-hydroxybenzoic acid with trimethyl orthoformate under acidic conditions . The reaction proceeds through the formation of an intermediate, which cyclizes to form the benzoxazole ring.
Industrial Production Methods: Industrial production methods for this compound often involve the use of catalytic systems to enhance yield and reduce reaction times. For example, the use of magnetic solid acid nanocatalysts has been reported to achieve high yields under reflux conditions .
Analyse Chemischer Reaktionen
Types of Reactions: 5,6-Difluoro-1,3-benzoxazole-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the benzoxazole ring to benzoxazoline.
Substitution: Electrophilic substitution reactions can introduce various functional groups into the benzoxazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Electrophilic reagents like halogens and nitrating agents are used under acidic conditions.
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: Benzoxazoline derivatives.
Substitution: Halogenated and nitrated benzoxazole derivatives.
Wissenschaftliche Forschungsanwendungen
5,6-Difluoro-1,3-benzoxazole-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Industry: The compound is used in the production of dyes and pigments due to its stable chemical structure.
Wirkmechanismus
The mechanism of action of 5,6-Difluoro-1,3-benzoxazole-2-carboxylic acid involves its interaction with various molecular targets. The fluorine atoms enhance the compound’s ability to form hydrogen bonds with biological targets, increasing its efficacy. The compound can inhibit enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects . In cancer cells, it can interfere with DNA replication and repair mechanisms, inhibiting cell growth .
Vergleich Mit ähnlichen Verbindungen
- 5,5-Difluoro-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxylic acid
- 1,3-Benzoxazole-6-carboxylic acid
Comparison: 5,6-Difluoro-1,3-benzoxazole-2-carboxylic acid is unique due to the presence of fluorine atoms at the 5 and 6 positions, which significantly enhance its chemical stability and biological activity compared to other benzoxazole derivatives . This makes it a valuable compound in medicinal chemistry and industrial applications.
Eigenschaften
Molekularformel |
C8H3F2NO3 |
---|---|
Molekulargewicht |
199.11 g/mol |
IUPAC-Name |
5,6-difluoro-1,3-benzoxazole-2-carboxylic acid |
InChI |
InChI=1S/C8H3F2NO3/c9-3-1-5-6(2-4(3)10)14-7(11-5)8(12)13/h1-2H,(H,12,13) |
InChI-Schlüssel |
FFHIVPPXROZBHT-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C2C(=CC(=C1F)F)OC(=N2)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.